4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxy-
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Overview
Description
6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a quinazoline core substituted with aminopropoxy, bromophenyl, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of the Aminopropoxy Group: The aminopropoxy group can be attached through a nucleophilic substitution reaction, where an appropriate aminopropoxy precursor reacts with the quinazoline core.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable solvent and base.
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease processes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine: Similar structure with a chlorine atom instead of bromine.
6-(3-aminopropoxy)-N-(3-fluorophenyl)-7-methoxyquinazolin-4-amine: Similar structure with a fluorine atom instead of bromine.
6-(3-aminopropoxy)-N-(3-iodophenyl)-7-methoxyquinazolin-4-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom may confer distinct properties compared to its halogen-substituted analogs.
Properties
CAS No. |
655247-76-0 |
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Molecular Formula |
C18H19BrN4O2 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
6-(3-aminopropoxy)-N-(3-bromophenyl)-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H19BrN4O2/c1-24-16-10-15-14(9-17(16)25-7-3-6-20)18(22-11-21-15)23-13-5-2-4-12(19)8-13/h2,4-5,8-11H,3,6-7,20H2,1H3,(H,21,22,23) |
InChI Key |
OFWNOGKWPRHQHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Br)OCCCN |
Origin of Product |
United States |
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